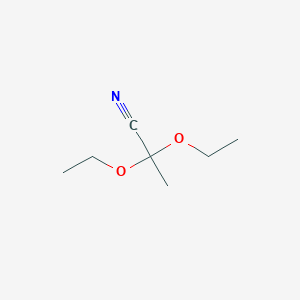
2,2-Diethoxypropionitrile
Übersicht
Beschreibung
Synthesis Analysis
A novel route to synthesize key intermediates like 2-oxopropanethioamide, employing 2,2-diethoxypropionitrile as a starting material, has been highlighted for its operational improvements and enhanced control over the process. This method has been noted for its safety, eliminating the need for hazardous reagents and introducing in situ monitoring for better robustness (Taylor et al., 2017).
Molecular Structure Analysis
While specific studies directly addressing the molecular structure of 2,2-diethoxypropionitrile were not found in the current search, understanding the structure of related nitriles and their derivatives can provide insights into their behavior and reactivity. For instance, studies on nitrile biotransformations shed light on the stereochemistry of similar compounds, which is crucial for their synthesis and application in producing chiral molecules (Wang et al., 2005).
Chemical Reactions and Properties
2,2-Diethoxypropionitrile's reactivity has been explored through its involvement in various chemical reactions, demonstrating its utility as a precursor or intermediate in the synthesis of complex molecules. The synthesis of diethyl 2-(3-methoxypropyl) succinate from a derivative emphasizes the compound's versatility in organic synthesis (Hua Wen-hao, 2009).
Physical Properties Analysis
Detailed analyses of the physical properties of 2,2-diethoxypropionitrile, such as melting point, boiling point, solubility, and density, were not specifically found. However, these properties are crucial for understanding the compound's behavior in different environments and for optimizing its handling and storage conditions.
Chemical Properties Analysis
The chemical properties of 2,2-diethoxypropionitrile, including its reactivity towards nucleophiles, electrophiles, and its stability under various conditions, have been touched upon through synthetic applications and reaction studies. For instance, its utilization in creating phosphorus-stabilized carbanions indicates its reactivity and potential in synthesizing isoxazolines, showcasing its role in constructing complex chemical architectures (Tsuge et al., 1987).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis : The compound is used in the acetalation of 2-formyl-3-methoxypropionitrile, producing 2-dimethoxymethyl-3-methoxypropionitrile with good yield. This process has implications in the synthesis of complex organic compounds (田中 守, 木本 みつる, 徳山 幹治, 1978).
Electrochemistry : In supercapacitors, a mixture of methoxypropionitrile and ethylene carbonate serves as an electrolyte. This combination offers a safe and wide temperature range for operation, with improved electrochemical performance and safety, particularly at low temperatures (E. Perricone et al., 2013).
Medicinal Chemistry : 3-Hydroxypropionitrile, a related compound, is an important intermediate in the synthesis of medicines and pesticides. Its versatility in organic synthesis makes it applicable in treating various diseases (Shen Yin-chu, 2005).
Polymer Science : The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of certain compounds leads to the formation of specific polymer structures. This reaction is significant in the field of polymer chemistry (H. J. Hageman, 2000).
Biocatalysis : Research has shown that different nitriles can selectively enrich bacteria with specific enzyme systems. These enzymes are capable of utilizing nitriles, which has potential applications in biocatalysis and environmental remediation (N. Layh et al., 1997).
Material Science : In the context of dye-sensitized solar cells, ionic liquids with functional groups, potentially including derivatives of propionitrile, have been shown to not detrimentally affect performance, suggesting their use as electrolytes (F. Mazille et al., 2006).
Safety and Hazards
2,2-Diethoxypropionitrile is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Relevant Papers
One relevant paper is “Synthesis and reactions of p-nitrophenyl 2,2-diethoxypropionate and p-nitrophenyl 2-ethoxypropenoate” by John L. LaMattina and David E. Muse . This paper discusses the synthesis and reactions of 2,2-Diethoxypropionitrile .
Eigenschaften
IUPAC Name |
2,2-diethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(3,6-8)10-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCLGADWIWYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340693 | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxypropionitrile | |
CAS RN |
56011-12-2 | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diethoxypropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,2-Diethoxypropionitrile considered a safer alternative in the synthesis of Lanabecestat?
A1: The research highlights that using commercially available 2,2-Diethoxypropionitrile as a starting material offers safety advantages compared to the previous synthetic route []. While the paper doesn't delve into the specifics of the previous route or the hazards associated with it, it explicitly mentions that 2,2-Diethoxypropionitrile is safer to manufacture and handle. Additionally, the new route eliminates the need for highly toxic hydrogen sulfide gas, further contributing to a safer working environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)




![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)


![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)




